Lipinski Parameters for CNS Drug Design
The compound adheres to Lipinski's Rule of Five and possesses molecular descriptors (Molecular Weight: 271.33 g/mol, LogP: ~3.2, H-Bond Donors: 1, H-Bond Acceptors: 3, Rotatable Bonds: 2) that are highly favorable for CNS drug discovery [1][2]. These parameters are distinct from larger, more complex analogs, which may exceed optimal lipophilicity and molecular weight ranges, thereby reducing their suitability as lead-like scaffolds.
| Evidence Dimension | Physicochemical and drug-likeness profile (Lipinski's Rule of Five) |
|---|---|
| Target Compound Data | MW: 271.33 Da; LogP: ~3.2; HBD: 1; HBA: 3; Rotatable Bonds: 2; Lipinski Violations: 0 |
| Comparator Or Baseline | Analogs such as 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}aniline (MW: 285.36 Da) or 3,5-Dibromo-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline (MW: 429.13 Da) |
| Quantified Difference | Target compound is 14 Da lighter than the methylene-linked analog, and >150 Da lighter than the dibromo analog, remaining optimally within CNS drug-likeness space. |
| Conditions | Calculated molecular properties based on standard algorithms (e.g., PubChem, ChemAxon) [2] |
Why This Matters
The optimal molecular weight and lipophilicity profile make this compound a superior starting point for CNS-focused lead optimization compared to heavier or more lipophilic analogs, reducing the risk of late-stage attrition due to poor ADME properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 99529112, 4-[4-(4-Fluorophenyl)piperazino]aniline. View Source
- [2] Chembase. Molecule Data for 4-[4-(4-Fluorophenyl)piperazino]aniline (ID 39650). View Source
